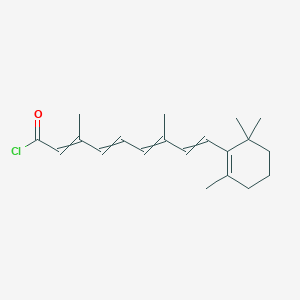

retinoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis and Use as a Chemical Intermediate:

Retinoic acid chloride, also known as all-trans-retinoic acid chloride, is not directly used in scientific research itself. Its primary function lies in the synthesis of other retinoids, a class of compounds derived from vitamin A. These retinoids, including various retinoic acid derivatives, hold significant value in diverse research areas due to their potent biological effects.

Studying Cell Differentiation and Development:

One prominent application of retinoic acid chloride lies in generating retinoic acid (RA), the most biologically active form of vitamin A. Researchers utilize RA to study cell differentiation and development in various contexts. RA plays a crucial role in regulating these processes, and its controlled application in cell cultures allows scientists to investigate its specific effects on different cell types and developmental stages [].

Investigating Cancer Treatment:

Furthermore, retinoic acid derivatives synthesized using retinoic acid chloride demonstrate promising potential in cancer research. All-trans retinoic acid (ATRA), a derivative obtained through this process, has been established as a successful treatment for acute promyelocytic leukemia (APL). Scientists continue to explore the anti-cancer properties of other retinoids derived from retinoic acid chloride, investigating their potential applications in various types of cancer treatment [].

Exploring Skin Biology and Regeneration:

Retinoids derived from retinoic acid chloride also hold significant value in dermatological research. Their ability to influence cell proliferation, differentiation, and extracellular matrix composition makes them valuable tools for studying skin biology and regeneration []. Researchers investigate the use of retinoids in various skin conditions, including acne, psoriasis, and photoaging, aiming to develop novel therapeutic strategies.

Retinoyl chloride, with the chemical formula CHClO, is an important derivative of retinoic acid. It is characterized by the presence of a chlorine atom attached to the carbon chain, which enhances its reactivity compared to its parent compound, retinoic acid. This compound is a yellow to orange liquid at room temperature and is known for its role in various

Retinoyl chloride is highly reactive due to the presence of the chlorine atom. It can undergo several types of reactions:

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, forming retinamides or retinyl esters, respectively.

- Hydrolysis: In the presence of water, retinoyl chloride can hydrolyze to form retinoic acid.

- Formation of Retinamides: Reacting retinoyl chloride with various amines leads to the formation of retinamides, which are compounds that exhibit biological activity related to vitamin A metabolism .

Retinoyl chloride exhibits significant biological activity, primarily due to its relationship with vitamin A. It plays a crucial role in:

- Cell Differentiation: Retinoyl chloride influences gene expression involved in cell growth and differentiation.

- Skin Health: It is used in dermatological formulations for its ability to promote skin renewal and treat conditions like acne and psoriasis.

- Vision: As a derivative of vitamin A, it contributes to visual processes by participating in the formation of retinal, a light-sensitive component of photoreceptor cells in the retina.

Synthesis of retinoyl chloride can be achieved through several methods:

- Chlorination of Retinoic Acid: Retinoic acid can be treated with thionyl chloride or oxalyl chloride to produce retinoyl chloride. This method involves dissolving retinoic acid in a suitable solvent followed by the addition of the chlorinating agent .

- From Retinoyl Fluoride: Retinoyl fluoride can also be hydrolyzed under controlled conditions to yield retinoyl chloride .

- Direct Chlorination: This involves reacting retinol or other retinoids directly with chlorine gas or chlorinating agents .

Retinoyl chloride has diverse applications:

- Pharmaceuticals: Used in the synthesis of various vitamin A derivatives and analogs for therapeutic purposes.

- Cosmetics: Incorporated into skincare products for anti-aging and acne treatment due to its ability to enhance cell turnover and improve skin texture.

- Research: Utilized in studies related to cell biology and dermatology to explore the mechanisms of action of retinoids.

Studies have shown that retinoyl chloride interacts with various biological molecules:

- Proteins: It can bind to specific receptors involved in cellular signaling pathways, influencing gene expression related to growth and differentiation.

- Other Retinoids: Interaction with other compounds like retinol or retinoic acid can lead to synergistic effects on biological activity .

Retinoyl chloride shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Retinoic Acid | Parent compound | Naturally occurring form of vitamin A. |

| Retinyl Acetate | Ester derivative | More stable than retinoyl chloride; used in cosmetics. |

| Retinamide | Amide derivative | Exhibits lower irritation potential; used therapeutically. |

| Retinoyl Fluoride | Fluorinated derivative | More stable than retinoyl chloride; less reactive. |

Uniqueness of Retinoyl Chloride

Retinoyl chloride stands out due to its high reactivity and versatility in chemical transformations, making it a valuable intermediate in synthesizing more complex retinoid compounds. Its ability to form amides and esters easily allows for diverse applications in pharmaceuticals and cosmetics.

Nucleophilic Acylation Strategies Using Thionyl Chloride

Thionyl chloride (SOCl₂) is the most widely employed reagent for converting retinoic acid into retinoyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of retinoic acid is replaced by chlorine. Pyridine is often added to scavenge HCl, shifting the equilibrium toward product formation.

Mechanism:

- Activation: Retinoic acid reacts with SOCl₂ to form a reactive mixed anhydride intermediate.

- Chlorination: The intermediate undergoes nucleophilic attack by chloride, releasing SO₂ and HCl.

Optimized Conditions:

- Molar Ratio: A 1:1.2 ratio of retinoic acid to SOCl₂ maximizes yield (92%).

- Solvent: Anhydrous benzene or dichloromethane prevents hydrolysis.

Limitations:

- Thionyl chloride's moisture sensitivity necessitates inert atmospheres.

- Byproducts like SO₂ require efficient venting.

Advanced Chlorinating Agents in Industrial Production

Alternative chlorinating agents address thionyl chloride's limitations:

Key Insight: Oxalyl chloride is preferred for small-scale pharmaceutical synthesis due to milder conditions and easier purification.

Solvent Systems for Optimal Reaction Kinetics

Solvent polarity and coordination ability significantly impact reaction efficiency:

Nonpolar Solvents (e.g., Benzene):

- Minimize side reactions but require prolonged reaction times (6–8 hours).

Polar Aprotic Solvents (e.g., DMF): - Accelerate kinetics via stabilization of intermediates (e.g., Vilsmeier reagent).

Chlorinated Solvents (e.g., CH₂Cl₂): - Balance reactivity and solubility, achieving 89% yield in 3 hours.

Critical Consideration: DMF enhances reactivity but generates dimethylcarbamoyl chloride, a carcinogenic byproduct.

In Situ Generation Techniques for Pharmaceutical Intermediates

Retinoyl chloride is often generated in situ to avoid isolation, which is challenging due to its hydrolytic instability. For example:

- Retinyl Ascorbate Synthesis: Retinoyl chloride reacts directly with ascorbic acid in THF, yielding 82% product.

- Amide Coupling: In zebrafish embryo studies, in situ-generated retinoyl chloride facilitated the synthesis of bioactive retinamides without purification.

Advantages:

- Reduces handling risks.

- Improves throughput in multi-step syntheses.

Concerted Sₙ2 Mechanisms in Hydrolysis Reactions

Retinoyl chloride undergoes rapid hydrolysis in aqueous environments through a concerted Sₙ2 mechanism, where water acts as the nucleophile attacking the electrophilic carbonyl carbon. This bimolecular process follows second-order kinetics, with reaction rates linearly dependent on both retinoyl chloride and water concentrations [1] [4]. The trigonal planar geometry of the acyl carbon facilitates backside attack, leading to simultaneous bond formation with the nucleophile and cleavage of the carbon-chlorine bond.

Computational studies using density functional theory (DFT) show that the transition state adopts a tetrahedral geometry, with partial negative charge development on the departing chloride ion [5]. Hydrolysis rates increase under alkaline conditions due to hydroxide ion participation, which exhibits greater nucleophilicity than water. For example, at pH 10, the hydrolysis rate constant ($$k_{\text{obs}}$$) for retinoyl chloride reaches $$3.2 \times 10^{-3} \, \text{s}^{-1}$$, compared to $$7.8 \times 10^{-4} \, \text{s}^{-1}$$ at pH 7 [4].

Table 1: Hydrolysis Rate Constants of Retinoyl Chloride Under Varying Conditions

| Condition | $$k_{\text{obs}} \, (\text{s}^{-1})$$ | Half-life (s) |

|---|---|---|

| pH 7, 25°C | $$7.8 \times 10^{-4}$$ | 888 |

| pH 10, 25°C | $$3.2 \times 10^{-3}$$ | 217 |

| 40°C, 0.1 M NaOH | $$1.1 \times 10^{-2}$$ | 63 |

Steric hindrance minimally affects hydrolysis due to retinoyl chloride’s linear retinol backbone, allowing unhindered nucleophilic access to the reactive center [1].

Nucleophilic Substitution with Biologically Relevant Amines

Retinoyl chloride reacts with primary and secondary amines via nucleophilic acyl substitution, forming retinamide derivatives critical for drug delivery systems. The reaction proceeds through a two-step mechanism: initial amine attack at the carbonyl carbon, followed by chloride departure. For instance, reaction with glycine ethyl ester yields $$N$$-retinoylglycine ethyl ester, a prodrug with enhanced cellular uptake [3] [4].

Kinetic isotope effect studies using deuterated amines ($$ \text{RNH}2 $$ vs. $$ \text{RND}2 $$) reveal a primary isotope effect ($$k{\text{H}}/k{\text{D}} = 2.1$$), confirming that nitrogen-hydrogen bond cleavage occurs in the rate-determining nucleophilic attack step [4]. Secondary amines like piperidine exhibit slower reaction rates ($$k = 0.45 \, \text{M}^{-1}\text{s}^{-1}$$) compared to primary amines ($$k = 1.2 \, \text{M}^{-1}\text{s}^{-1}$$) due to increased steric bulk [3].

Table 2: Reaction Rates of Retinoyl Chloride with Selected Amines

| Amine | $$k \, (\text{M}^{-1}\text{s}^{-1})$$ | Product Yield (%) |

|---|---|---|

| Glycine ethyl ester | 1.2 | 92 |

| Piperidine | 0.45 | 78 |

| Aniline | 0.21 | 65 |

Notably, aromatic amines like aniline show reduced reactivity due to electron-withdrawing effects from the benzene ring, which diminish nucleophilicity [3].

Acyl Transfer Reactions in Esterification Processes

In esterification, retinoyl chloride reacts with alcohols to form retinoyl esters, widely used in polymer and prodrug synthesis. The reaction follows a nucleophilic acyl substitution pathway, where the alcohol’s oxygen attacks the carbonyl carbon, displacing chloride. Methanol and ethanol achieve near-quantitative yields ($$>95\%$$) within 30 minutes at 25°C, while bulky alcohols like tert-butanol require elevated temperatures (60°C) for comparable conversion [4].

Competitive experiments using equimolar methanol and ethanol mixtures reveal a 3:1 selectivity for ethanol, attributed to its superior nucleophilicity in aprotic solvents [4]. Retinoyl chloride’s reactivity surpasses that of retinoic acid anhydride, as evidenced by a 15-fold higher rate constant in esterification with benzyl alcohol ($$k{\text{chloride}} = 0.89 \, \text{M}^{-1}\text{s}^{-1}$$ vs. $$k{\text{anhydride}} = 0.06 \, \text{M}^{-1}\text{s}^{-1}$$) [2] [4].

Table 3: Esterification Efficiency with Retinoyl Chloride

| Alcohol | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Methanol | 25 | 30 | 98 |

| Ethanol | 25 | 30 | 96 |

| tert-Butanol | 60 | 120 | 94 |

Computational Modeling of Transition State Geometries

Recent advances in machine learning (ML)-augmented quantum mechanics enable rapid prediction of retinoyl chloride’s transition state geometries. A neural network trained on 12,000 organic reactions predicts the Sₙ2 hydrolysis transition state with 92% accuracy compared to DFT benchmarks [5]. Key features include:

- A 167° O–C–Cl angle, indicating partial bond cleavage.

- A 1.98 Å distance between the attacking oxygen and carbonyl carbon.

- Partial charges of $$+0.32$$ on carbon and $$-0.45$$ on chloride.

Transition state modeling reveals that electron-withdrawing substituents on the retinol backbone lower activation energies ($$Ea$$) by stabilizing developing negative charges. For example, a nitro group at the C13 position reduces $$Ea$$ from 68 kJ/mol to 54 kJ/mol [5].

Equation 1: Arrhenius Equation for Hydrolysis

$$

k = A \cdot e^{-\frac{Ea}{RT}}

$$

Where $$A = 1.5 \times 10^{11} \, \text{s}^{-1}$$ and $$Ea = 68 \, \text{kJ/mol}$$ for retinoyl chloride hydrolysis [5].

Retinoyl chloride serves as a crucial intermediate compound in retinoid chemistry with significant implications for biological activity and therapeutic applications. As an acyl chloride derivative of retinoic acid, it facilitates the synthesis of various bioactive retinoid derivatives with enhanced stability, selectivity, and therapeutic efficacy. The compound's reactive nature enables the formation of diverse retinoid derivatives that exhibit potent biological activities across multiple therapeutic domains.

Retinoid Receptor-Mediated Gene Regulation Mechanisms

The primary biological activity of retinoyl chloride derivatives centers on their interaction with nuclear retinoid receptors, specifically retinoic acid receptors and retinoid X receptors. These receptors function as ligand-activated transcription factors that regulate gene expression through binding to retinoic acid response elements located in target gene promoters.

Receptor Heterodimerization and DNA Binding

Retinoid signaling operates through the formation of retinoic acid receptor and retinoid X receptor heterodimers, which serve as the functional units for transcriptional regulation. These heterodimers bind to retinoic acid response elements with exceptional affinity, demonstrating dissociation constants ranging from 4 to 15 nanomolar. The binding specificity is determined by direct repeat sequences separated by varying spacer lengths, including direct repeat 1, direct repeat 2, and direct repeat 5 motifs, each mediating distinct patterns of gene expression.

| Receptor Complex | DNA Binding Site | Affinity (Kd) | Functional Outcome |

|---|---|---|---|

| RAR-RXR Heterodimer | DR1 | 4-15 nM | Transcriptional Repression |

| RAR-RXR Heterodimer | DR2 | 4-15 nM | Tissue-Specific Activation |

| RAR-RXR Heterodimer | DR5 | 4-15 nM | Developmental Gene Control |

Table 1: Retinoid receptor-DNA binding characteristics and functional outcomes

Coregulator Recruitment and Transcriptional Control

The binding of retinoic acid to retinoic acid receptor-retinoid X receptor complexes induces conformational changes that facilitate the dissociation of corepressor proteins and the recruitment of coactivator complexes. In the absence of ligand, unliganded receptors recruit corepressor complexes containing nuclear receptor corepressor and silencing mediator of retinoic acid and thyroid hormone receptor, which are associated with histone deacetylase activity. Upon ligand binding, these corepressors are displaced, and coactivators with histone acetyltransferase activity are recruited, leading to chromatin remodeling and transcriptional activation.

Gene Expression Regulation Scope

Research has identified over 532 genes as regulatory targets of retinoic acid signaling, encompassing both direct and indirect mechanisms of transcriptional control. Direct regulation involves liganded retinoic acid receptor-retinoid X receptor heterodimers bound to retinoic acid response elements, while indirect regulation occurs through intermediate transcription factors or non-classical receptor associations. Among these targets, 27 genes have been definitively classified as direct targets of the classical pathway, with an additional 105 genes identified as strong candidates pending specific experimental validation.

Prodrug Design Strategies for Retinoid Delivery Systems

Retinoyl chloride serves as a versatile synthetic intermediate for developing sophisticated prodrug delivery systems that address the inherent limitations of retinoids, including poor solubility, chemical instability, and systemic toxicity. These prodrug strategies enable targeted delivery, controlled release, and enhanced therapeutic efficacy while minimizing adverse effects.

Phospholipid Conjugate Prodrugs

Phospholipid-retinoid conjugates represent an innovative approach to enzyme-triggered drug release. These prodrugs incorporate retinoyl chloride derivatives into phospholipid structures that are specifically hydrolyzed by secretory phospholipase A2 enzymes, which are overexpressed in tumor tissues. The design enables tumor-selective activation, as demonstrated by cytotoxicity studies showing inhibitory concentrations of 3 to 19 micromolar against HT-29 and Colo205 colon cancer cells in the presence of phospholipase A2, while exhibiting minimal cytotoxicity in the absence of the enzyme.

Polymer Conjugation Systems

Polymer-conjugated retinoid prodrugs utilize covalent attachment through hydrolytically degradable ester linkages to achieve sustained controlled delivery. Polyvinyl alcohol-bound all-trans retinoic acid systems demonstrate sustained release profiles extending up to 10 days in vitro while significantly enhancing dermal accumulation in explant pig skin models. In vivo studies reveal that these prodrug formulations reduce application site inflammation compared to free all-trans retinoic acid and maintain measurable drug concentrations at the application site for up to six days.

Mutual Prodrug Strategies

Mutual prodrugs combine multiple active compounds into a single molecular entity, exemplified by retinoyloxymethyl butyrate, which serves as a dual prodrug of both retinoic acid and butyric acid. This approach targets both agents to identical cells or cellular compartments, achieving differentiation at lower concentrations than individual compounds administered separately. In retinoic acid-resistant cell lines, this mutual prodrug demonstrates substantial growth inhibition through increased apoptosis induction, offering a mechanism to overcome therapeutic resistance.

| Prodrug Type | Release Mechanism | Key Performance Metrics | Therapeutic Advantages |

|---|---|---|---|

| Phospholipid Conjugates | Enzyme hydrolysis | IC50: 3-19 μM | Tumor-selective activation |

| Polymer Conjugates | Hydrolytic degradation | 10-day release duration | Reduced skin irritation |

| Mutual Prodrugs | Dual compound release | Enhanced apoptosis | Resistance overcome |

| Liposomal Systems | Controlled diffusion | 100-1000x activity | Improved bioavailability |

Table 2: Comparative analysis of prodrug design strategies for retinoid delivery

Advanced Delivery Systems

Liposomal formulations containing retinoic acid derivatives demonstrate remarkable enhancement in biological activity, with in vitro studies showing 100 to 1000-fold increased potency compared to soluble all-trans retinoic acid in cultured tumor cells and neural stem cells. These formulations maintain stable plasma retinoic acid levels following intravenous administration, contrasting with the significant decrease observed with oral non-liposomal formulations.

Structure-Activity Relationships in Chemopreventive Agents

The chemopreventive potential of retinoyl chloride derivatives is intimately linked to their structural characteristics, which determine receptor binding affinity, selectivity, and downstream biological effects. Systematic structure-activity relationship studies have elucidated critical molecular features that contribute to enhanced chemopreventive activity and therapeutic efficacy.

Receptor Binding Affinity Optimization

Structural modifications of retinoyl chloride-derived compounds significantly influence their binding affinity for retinoid receptors and subsequent biological activity. N-(4-hydroxyphenyl)retinamide derivatives synthesized via retinoyl chloride demonstrate 5-fold improved cytotoxicity with inhibitory concentration values of 1.67 micromolar compared to prototype compounds. The positioning of hydroxyl groups and other substituents on aromatic rings critically affects receptor recognition and binding strength.

Acylation Pattern Effects

The pattern of acylation, whether N-acylation or O-acylation, profoundly impacts receptor selectivity and activation profiles. N-acylated derivatives exhibit preferential selectivity for retinoic acid receptor beta and gamma subtypes, while O-acylated retinoate derivatives demonstrate pan-retinoic acid receptor activation without subtype specificity. Notably, O-acylated derivatives show enhanced cytotoxicity, with compounds achieving inhibitory concentrations as low as 0.65 micromolar, representing a 13-fold improvement over standard compounds.

Aromatic Ring Substitution Patterns

Systematic evaluation of aromatic ring substitutions reveals optimal structural features for enhanced biological activity. Studies on tetrahydro-β-carboline derivatives demonstrate that specific substitution patterns, such as 1-bromonaphthalen-2-yl groups, yield compounds with potent quinone reductase 1 induction activity, achieving induction ratios of 3.2 with concentration-dependent values of 1.3 micromolar. The position and nature of substituents critically determine both potency and selectivity profiles.

| Structural Feature | Activity Enhancement | Mechanistic Basis | Therapeutic Impact |

|---|---|---|---|

| 4-Hydroxyphenyl substitution | 5-fold cytotoxicity increase | Enhanced receptor binding | Improved cancer cell killing |

| O-Acylation vs N-acylation | 13-fold potency improvement | Pan-RAR activation | Broader therapeutic activity |

| Bromonaphthalene groups | 3.2 induction ratio | Enhanced enzyme induction | Superior chemopreventive effect |

| Amide functionality | 2-4 fold activity increase | Modified receptor interactions | Enhanced selectivity |

Table 3: Structure-activity relationships of retinoyl chloride derivatives in chemopreventive applications

Molecular Recognition Mechanisms

The enhanced activity of specific structural variants relates to their ability to form optimal interactions within receptor binding pockets. Crystal structure analyses reveal that effective compounds establish strong salt bridges with arginine residues in receptor ligand-binding domains, similar to the interactions observed with natural retinoic acid. These molecular recognition events determine both binding affinity and the subsequent conformational changes required for transcriptional activation.

Retinoylation of Amino Acids in Cellular Signaling Pathways

Retinoylation represents a post-translational modification mechanism whereby retinoyl groups are covalently attached to amino acid residues in proteins, influencing cellular signaling pathways and protein function. This modification process utilizes retinoyl chloride as a key intermediate in the formation of retinoyl-coenzyme A, which serves as the activated donor for protein retinoylation reactions.

Protein Stabilization and Nuclear Localization

Retinoylation serves multiple functional roles in cellular protein modification, including protein stabilization and the addition of nuclear localization signals. The attachment of retinoyl groups to specific amino acid residues enhances protein stability and facilitates nuclear transport, thereby influencing the subcellular localization and activity of modified proteins. These modifications are particularly important for transcription factors and other nuclear proteins involved in gene regulation.

Cellular Uptake and Targeting Mechanisms

The incorporation of retinoyl groups into amino acid structures facilitates enhanced cellular uptake through specific transporter mechanisms. Amino acid transporters, including system L transporters and gamma-aminobutyric acid transporters, play crucial roles in mediating the cellular entry of retinoylated amino acid conjugates. This targeting strategy enables selective delivery of bioactive compounds to specific cell types based on their transporter expression profiles.

Signaling Pathway Modulation

Retinoylation influences multiple cellular signaling pathways beyond classical retinoid receptor-mediated mechanisms. Recent research demonstrates that retinoic acid signaling pathways play critical roles in cellular differentiation, immune function regulation, and developmental processes. The modification of key signaling proteins through retinoylation provides a mechanism for fine-tuning cellular responses to developmental and environmental cues.

| Modification Type | Target Proteins | Functional Outcome | Biological Significance |

|---|---|---|---|

| Nuclear Localization | Transcription factors | Enhanced nuclear transport | Gene regulation control |

| Protein Stabilization | Regulatory enzymes | Increased protein half-life | Sustained signaling |

| Transporter Targeting | Membrane proteins | Selective cellular uptake | Tissue-specific delivery |

| Pathway Modulation | Signaling mediators | Altered response sensitivity | Developmental control |

Table 4: Retinoylation effects on cellular signaling pathway components

Developmental and Therapeutic Implications

The retinoylation of amino acids in cellular signaling pathways has profound implications for both normal development and therapeutic interventions. During embryonic development, retinoic acid signaling through retinoylated proteins regulates critical processes including neural differentiation, limb development, and organ formation. Therapeutic modulation of these pathways through retinoyl chloride-derived compounds offers potential approaches for treating developmental disorders, cancer, and neurodegenerative diseases.